An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)benzoic acid is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a reactive benzyl (B1604629) chloride moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical properties of 2-(Chloromethyl)benzoic acid, including its physical characteristics, spectral data, reactivity, and applications in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
2-(Chloromethyl)benzoic acid is a white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below. While a definitive boiling point has not been reported due to its tendency to decompose at higher temperatures, its melting point is well-defined. The compound is soluble in chloroform (B151607) and other common organic solvents, but its quantitative solubility in various media is not extensively documented.[2][3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| CAS Number | 85888-81-9 | |
| Appearance | White crystalline solid | [5] |
| Melting Point | 135 °C | [5] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in chloroform | [2] |
| pKa | Not experimentally determined; expected to be similar to benzoic acid (4.2) |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2-(Chloromethyl)benzoic acid. While experimental spectra for this specific compound are not widely published, data from closely related structures, such as 2-chlorobenzoic acid, provide valuable reference points.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Chloromethyl)benzoic acid is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the chloromethyl group, and the acidic proton of the carboxylic acid. Based on analogous compounds, the aromatic protons would appear in the range of 7.3-8.1 ppm, with splitting patterns dictated by their substitution. The methylene protons of the -CH₂Cl group would likely appear as a singlet around 4.8 ppm. The carboxylic acid proton is a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 171 ppm. The aromatic carbons will appear in the range of 126-140 ppm. The methylene carbon of the chloromethyl group is anticipated to be in the region of 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Chloromethyl)benzoic acid will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations for the carboxylic acid in the 1440-1210 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
-
A C-Cl stretching vibration, typically in the 850-550 cm⁻¹ region.[6][7]
Reactivity and Chemical Transformations
The chemical behavior of 2-(Chloromethyl)benzoic acid is dictated by its two functional groups: the carboxylic acid and the benzyl chloride.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to yield an amide.
-
Reduction: Reduction to the corresponding primary alcohol, 2-(hydroxymethyl)benzoic acid, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Benzyl Chloride Group
The benzyl chloride group is highly reactive towards nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nucleophile. The proximity of the benzene (B151609) ring stabilizes the carbocation intermediate in an Sₙ1 pathway and also influences the transition state in an Sₙ2 reaction. Common nucleophilic substitution reactions include:
-
Reaction with amines to form secondary or tertiary amines.
-
Reaction with alkoxides or phenoxides to form ethers.
-
Reaction with cyanide to form nitriles.
This reactivity makes the chloromethyl group a key handle for introducing the benzoic acid moiety into larger molecules.
Experimental Protocols
A general workflow for such a synthesis is depicted below:
Figure 1. A generalized workflow for the synthesis of 2-(chloromethyl)benzoic acid.
Role in Drug Development and Medicinal Chemistry
2-(Chloromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for its incorporation into larger molecular scaffolds to modulate pharmacological activity.
Derivatives of 2-(chloromethyl)benzoic acid have shown promise as analgesic and anti-inflammatory agents. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated as a potential alternative to acetylsalicylic acid (aspirin).[8][9] The proposed mechanism of action for this derivative involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway, which are key players in the inflammatory response.[9]
The general synthetic strategy often involves the esterification of a pharmacologically active molecule containing a hydroxyl group with 2-(chloromethyl)benzoyl chloride (which can be synthesized from 2-(chloromethyl)benzoic acid). The reactive chloromethyl group can then be further functionalized.
Figure 2. A representative scheme for the use of 2-(chloromethyl)benzoic acid in drug synthesis.
Safety and Handling
2-(Chloromethyl)benzoic acid is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Chloromethyl)benzoic acid is a valuable and versatile building block in organic synthesis, with particular relevance to drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting. Further investigation into its quantitative physical properties and direct biological activities would be beneficial for expanding its applications.
References
- 1. 2-(氯甲基)苯甲酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Chloromethyl)benzoic acid - CAS-Number 85888-81-9 - Order from Chemodex [chemodex.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
